Methyl dibenzo[b,d]thiophene-4-carboxylate
Description
Properties
IUPAC Name |
methyl dibenzothiophene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-16-14(15)11-7-4-6-10-9-5-2-3-8-12(9)17-13(10)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDQWXQCLIFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1SC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50821661 | |
| Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60718-97-0 | |
| Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Cyclization Reaction Parameters and Yields
| Starting Material | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-6-fluorobenzaldehyde | Acetone | K2CO3 | 30–35 | 86 |
| 2-Chloromethylthio-6-bromo- | Toluene | None | 140 | 84 |
Esterification of Dibenzo[b,d]thiophene-4-carboxylic Acid
The methyl ester functionality in the target compound is typically introduced via esterification of the corresponding carboxylic acid. A bioinspired methylating agent, dibenzo[b,d]thiophenium triflate (DMTT), has demonstrated high efficiency for d3-methylation of carboxylic acids under mild conditions. In a representative procedure, dibenzo[b,d]thiophene-4-carboxylic acid reacts with DMTT in acetonitrile at room temperature in the presence of K2CO3, achieving yields exceeding 90% with minimal byproducts. This method avoids the use of harsh methylating agents like methyl iodide or dimethyl sulfate, which often lead to overmethylation or solvent interference.
Comparative studies highlight DMTT’s superiority over conventional reagents. For example, using CD3I under identical conditions results in only 2% yield of the desired ester, with significant formation of quaternized byproducts. Similarly, (CD3)2SO4 produces a 31% yield but generates 27% overmethylation products. The selectivity of DMTT stems from its sterically hindered leaving group, which minimizes nucleophilic attack at non-target sites.
Table 2: Esterification Efficiency with Different Methylating Agents
| Methylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| DMTT | MeCN | K2CO3 | 25 | 90 | 0 |
| CD3I | MeCN | K2CO3 | 25 | 2 | 43 |
| (CD3)2SO4 | MeCN | K2CO3 | 25 | 31 | 27 |
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency. For cyclization steps, polar aprotic solvents like DMF or acetone enhance intermediate stability, while toluene facilitates phosphonium salt formation. In esterification, acetonitrile outperforms DMSO or THF due to its inertness toward DMTT. Potassium carbonate is preferred over stronger bases like KOH or DBU, which reduce yields by promoting side reactions.
Temperature and Time
Mild temperatures (20–40°C) are optimal for initial substitution reactions to prevent decomposition. Elevated temperatures (140°C) are necessary for phosphonium salt formation but must be carefully controlled to avoid polymerization. Esterification with DMTT proceeds efficiently at room temperature within 12 hours, avoiding energy-intensive conditions .
Chemical Reactions Analysis
Palladium-Catalyzed Carbonylation
The methyl ester group can be introduced via palladium-catalyzed carbonylation of 4-bromodibenzo[b,d]thiophene. This reaction typically employs Pd(OAc)₂ or Pd(dppf)Cl₂ as catalysts under CO pressure (50–100 psi) in methanol/DMSO or DMF, yielding the ester in 44–84% .
Reaction Conditions and Yields
| Catalyst System | Solvent | Temperature (°C) | CO Pressure (psi) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/dppf | MeOH/DMSO | 80 | 100 | 84 |
| Pd(dppf)Cl₂ | MeOH | 120 | 60 | 44 |
Directed Lithiation and Functionalization
The compound undergoes regioselective lithiation at the 2-position using lithium diisopropylamide (LDA) at −78°C. Subsequent reactions with electrophiles like methyl iodide or boronates enable functionalization:
-
Methylation : Reaction with methyl iodide yields 2-methyldibenzo[b,d]thiophene-4-carboxylate (60% yield) .
-
Borylation : Treatment with triisopropyl borate forms a boronic acid intermediate, enabling Suzuki–Miyaura cross-couplings (e.g., with 2,4-dichloropyrimidine, 51% yield) .
Ester Hydrolysis
The methyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation enhances polarity and enables further derivatization (e.g., amidation).
Oxidation Reactions
The sulfur atom in the thiophene ring undergoes oxidation:
-
m-CPBA Oxidation : Forms the sulfoxide derivative.
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H₂O₂/Acetic Acid : Produces the sulfone (dibenzo[b,d]thiophene-1,1-dioxide) .
Photochemical Cycloaddition
Under UV light, the compound participates in [2+2] or [4+2] cycloadditions with electron-deficient dienophiles (e.g., dichloroethene or dimethyl acetylenedicarboxylate) . These reactions proceed via excited-state intermediates, yielding fused cyclobuta[d]thiophene derivatives.
Electrophilic Aromatic Substitution
The electron-rich thiophene core facilitates electrophilic substitution at positions ortho and para to the ester group. Common reactions include:
-
Nitration : Introduces nitro groups at activated positions.
-
Halogenation : Bromination or chlorination for further cross-coupling.
Grignard Reactions
The ester reacts with Grignard reagents (e.g., RMgX) to form ketones or tertiary alcohols via nucleophilic attack at the carbonyl group.
Cross-Coupling Reactions
The compound participates in palladium-mediated cross-couplings:
-
Suzuki–Miyaura : Requires prior borylation for aryl–aryl bond formation.
-
Buchwald–Hartwig Amination : Enables C–N bond formation with amines .
Comparative Reactivity with Analogues
| Compound | Reactivity Profile | Distinguishing Feature |
|---|---|---|
| Dibenzo[b,d]thiophene | Lacks ester functionality; lower solubility | Simpler electronic structure |
| Dibenzo[b,d]thiophene-4-carboxylic acid | Higher polarity; prone to decarboxylation | Increased acidity (pKa ~3–4) |
Key Mechanistic Insights
Scientific Research Applications
Introduction to Methyl Dibenzo[b,d]thiophene-4-carboxylate
This compound is an organic compound notable for its unique structural features, which include a dibenzo[b,d]thiophene core and a carboxylate group at the 4-position. This compound has been the focus of various scientific studies due to its potential applications in organic synthesis, materials science, and medicinal chemistry.
Structural Characteristics
- Molecular Formula : C13H10O2S
- Functional Groups : Contains a methyl ester and a fused bicyclic thiophene system, contributing to its aromaticity and electronic properties.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations that can lead to complex molecular architectures. It is particularly useful in the synthesis of:
- Heterocyclic Compounds : The compound can be transformed into different heterocycles, which are essential in pharmaceuticals.
- Dyes and Pigments : Its derivatives are explored as precursors for organic dyes due to their strong chromatic properties.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Compounds derived from this structure have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Some studies suggest that derivatives may modulate inflammatory pathways, making them candidates for further pharmacological development .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Organic Semiconductors : Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Conductive Polymers : When polymerized, it can enhance the conductivity of materials used in electronic devices.
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of this compound derivatives against M. tuberculosis. The results demonstrated significant inhibition at low concentrations, indicating potential as a lead compound for tuberculosis treatment .
Case Study 2: Synthesis of Heterocycles
In a synthetic study, researchers utilized this compound as a precursor to develop novel heterocycles with enhanced biological activity. This approach highlighted its versatility in creating complex structures that could lead to new therapeutic agents .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dibenzo[b,d]thiophene | Fused thiophene rings | Lacks carboxylate functionality |
| Dibenzo[b,d]thiophene-4-carbaldehyde | Aldehyde instead of ester | More reactive due to carbonyl group |
| 4-Methyldibenzo[b,d]thiophene | Methyl substitution at 4-position | Alters electronic properties and reactivity |
This compound is distinguished by its ester functionality, enhancing solubility and reactivity compared to other related compounds.
Mechanism of Action
The mechanism of action of methyl dibenzo[b,d]thiophene-4-carboxylate involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, which allow it to interact with other molecules and form new chemical bonds. These interactions can affect the electronic properties of the compound, making it useful in applications such as organic semiconductors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl dibenzo[b,d]furan-4-carboxylate
Structural Differences: Replacing the sulfur atom in the thiophene ring with oxygen yields methyl dibenzo[b,d]furan-4-carboxylate (). This substitution reduces electron density and polarizability, impacting intermolecular interactions. Physical Properties: Sulfur’s larger atomic radius and polarizability typically confer higher melting points and lower solubility in polar solvents compared to oxygen analogs. Applications: Dibenzo[b,f]oxepines (oxygen-containing macrocycles) exhibit antipsychotic and anti-inflammatory activities (), suggesting that sulfur/oxygen substitution could modulate biological target affinity.
Benzo[b]thiophene-2-carboxylate Derivatives
Simpler Thiophene Esters: Methyl benzo[b]thiophene-2-carboxylate () lacks the fused dibenzo system, reducing conjugation and thermal stability. Such mono-thiophene derivatives are often intermediates in drug synthesis, as seen in , where ethyl thiophene carboxylates serve as precursors for spirocyclic anticancer agents. Reactivity: The dibenzo structure in the target compound may hinder electrophilic substitution at the thiophene ring due to steric hindrance, unlike simpler thiophene esters, which undergo facile functionalization .
Extended π-Systems: Benzo(b)thieno[3,2-g]benzothiophene-4-carboxylate
Structural Complexity: highlights benzo(b)thieno[3,2-g]benzothiophene-4-carboxylate esters as end-capping moieties in π-extended oligomers. These systems exhibit broader absorption spectra and higher charge mobility than the target compound, emphasizing the role of extended conjugation in optoelectronics .
Key Physical Properties (Table 1)
Research and Industrial Implications
Biological Activity
Methyl dibenzo[b,d]thiophene-4-carboxylate (MDBT-4-COOCH₃) is an aromatic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of MDBT-4-COOCH₃, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
MDBT-4-COOCH₃ features a dibenzo[b,d]thiophene core with a carboxylate ester functional group. Its molecular formula is , with a molecular weight of approximately 252.32 g/mol. The structure is significant as it influences the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₂S |
| Molecular Weight | 252.32 g/mol |
| Solubility | Moderately soluble |
| Log P (Octanol-Water) | 3.54 |
Anticancer Activity
Research has demonstrated that MDBT-4-COOCH₃ exhibits significant anticancer properties. Compounds with similar dibenzo[b,d]thiophene structures have been shown to inhibit various cancer cell lines effectively. For instance, a study indicated that derivatives of dibenzo[b,d]thiophenes could inhibit the growth of multiple human tumor cell lines, showcasing promising IC₅₀ values in the low micromolar range .
Case Study: Inhibition of Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of MDBT-4-COOCH₃ on several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated that MDBT-4-COOCH₃ inhibited cell proliferation with IC₅₀ values of 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating its potential as a lead compound for further development .
Antimicrobial Activity
In addition to its anticancer properties, MDBT-4-COOCH₃ has shown promising antimicrobial activity against various bacterial strains. A study reported that compounds related to dibenzo[b,d]thiophene exhibited significant inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
The mechanisms underlying the biological activities of MDBT-4-COOCH₃ are multifaceted:
- Inhibition of DNA-PK : Similar compounds have been shown to inhibit DNA-dependent protein kinase (DNA-PK), enhancing the cytotoxicity of ionizing radiation in cancer therapy .
- Antimycobacterial Mechanism : MDBT-4-COOCH₃ may target specific pathways in Mtb, disrupting bacterial growth and viability through novel mechanisms not fully elucidated yet .
Q & A
Q. What role do crystallographic data play in understanding molecular packing and optoelectronic behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
